Methyl 3-(3,5-dimethoxyphenyl)propanoate
Overview
Description
“Methyl 3-(3,5-dimethoxyphenyl)propanoate” is a compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is also known by other names such as “Hydrocinnamic acid, 3,4-dimethoxy-, methyl ester” and "Propanoic acid, 3- (3,4-dimethoxyphenyl), methyl ester" .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-(3,5-dimethoxyphenyl)propanoate” were not found, a related compound “Methyl 3- (3’,4’-Dimethoxyphenyl)propanoate” has been synthesized using raw materials like 2,6-di-tert-butyl phenol and methyl acrylate under the catalytic effect of inorganic base sodium methanolate .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,5-dimethoxyphenyl)propanoate” can be viewed using Java or Javascript . The IUPAC Standard InChI isInChI=1S/C12H16O4/c1-14-10-6-4-9 (8-11 (10)15-2)5-7-12 (13)16-3/h4,6,8H,5,7H2,1-3H3
. Physical And Chemical Properties Analysis
“Methyl 3-(3,5-dimethoxyphenyl)propanoate” is a solid compound with a melting point of 38-40°C . It is slightly soluble in acetone, chloroform, and ethyl acetate .Scientific Research Applications
Synthesis and Chemical Analysis
Methyl 3-(3,5-dimethoxyphenyl)propanoate is involved in various synthetic processes. For instance, it is used in the synthesis of 3,5-Dimethoxyhomophthalic acid, a step that includes cyclization and oxidative decomposition processes. This compound has been evaluated for its biological activities, indicating its potential in bioactive compound synthesis (Qadeer, Nasim, & Fan, 2007). Another study involves the Grignard reaction with ethyl 3-(3,5-dimethoxyphenyl)-propionate, leading to the synthesis of 4,6-dimethoxy-3,3-dimethylindane, demonstrating its utility in complex organic syntheses (Kasturi, Abraham, & Prasad, 1974).
Biological Evaluation
The compound has been used in the synthesis of natural esters and their analogues, which are then subjected to cytotoxicity screenings on various human tumor cell lines. This indicates its application in the development of potential anticancer agents (Hu et al., 2005).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, it has been used in the synthesis of compounds with anticonvulsant and antinociceptive activity. This underscores its role in the development of new medications for neurological conditions (Kamiński et al., 2016).
Agricultural Applications
In agriculture, derivatives of this compound have been studied for their physiological effects on plants, particularly as selective herbicides, illustrating its potential application in crop management (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(3,5-dimethoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-10-6-9(4-5-12(13)16-3)7-11(8-10)15-2/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWCJVBYGGXGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287807 | |
Record name | Methyl 3,5-dimethoxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)propionic acid methyl ester | |
CAS RN |
886-51-1 | |
Record name | Methyl 3,5-dimethoxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dimethoxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601287807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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